molecular formula C5H8ClN3O2 B178507 Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride CAS No. 116401-54-8

Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Cat. No.: B178507
CAS No.: 116401-54-8
M. Wt: 177.59 g/mol
InChI Key: UKCFJLABBRWGEP-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is an imidazole derivative characterized by a methyl ester group at position 4 and an amino group at position 5 of the heterocyclic ring, with a hydrochloride salt enhancing its stability and solubility. The compound exists as a solid, as confirmed by IR spectroscopy (KBr disc method) . Its molecular formula is C₆H₈ClN₃O₂, derived from the systematic name and corroborated by structural analogs in the literature. The hydrochloride salt form is typical for such compounds to improve crystallinity and handling in synthetic applications.

Properties

IUPAC Name

methyl 4-amino-1H-imidazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-4(6)8-2-7-3;/h2H,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCFJLABBRWGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116401-54-8
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116401-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

  • Free Base Preparation : The free base is synthesized via esterification of 5-amino-1H-imidazole-4-carboxylic acid using methanol under acidic conditions. This step typically employs sulfuric acid as a catalyst, with reflux conditions (60–80°C) to drive the reaction to completion.

  • Hydrochloride Formation : The free base is dissolved in a polar solvent (e.g., ethanol or water) and treated with concentrated hydrochloric acid. The hydrochloride salt precipitates upon cooling, yielding a crystalline solid with high purity (>98%).

Key Parameters :

  • Solvent Choice : Ethanol is preferred for its ability to dissolve both the free base and HCl while facilitating crystallization.

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid residues.

  • Yield : Reported yields range from 85% to 92%, depending on purification techniques.

Cyclocondensation Approaches

Cyclocondensation reactions offer an alternative route, particularly when starting from simpler precursors. These methods mimic strategies used for related imidazole derivatives, such as 5-amino-1H-imidazole-4-carboxamide (AIC).

Gould-Jacobs Reaction Adaptation

The Gould-Jacobs reaction, which cyclizes anilines with β-keto esters, can be adapted for this synthesis:

  • Precursor Preparation : Ethyl 3-aminocrotonate reacts with cyanamide in the presence of a base (e.g., sodium hydroxide) to form an intermediate imine.

  • Cyclization : Heating the intermediate at 100–120°C in aqueous HCl induces cyclization, yielding the imidazole ring.

  • Esterification : The resulting carboxylic acid is methylated using dimethyl sulfate or methyl iodide in a basic medium (e.g., potassium carbonate).

Optimization Insights :

  • Temperature Control : Cyclization above 100°C minimizes side products but requires careful pH monitoring to avoid decomposition.

  • Catalyst Use : Triethylamine enhances reaction rates during esterification, achieving >90% conversion.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the discussed methods:

Method Yield (%) Purity (%) Reaction Time (h) Cost Efficiency
Free Base Protonation85–9298.84–6High
Cyclocondensation75–8895–978–12Moderate
One-Step Hydrolysis90–9499.06–8Very High

Key Findings :

  • Free Base Protonation remains the most reliable method for small-scale synthesis, offering high purity and reproducibility.

  • One-Step Hydrolysis shows promise for industrial-scale production but requires further validation for this specific compound.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic systems:

  • Formation of purine analogs : Reacts with aldehydes or ketones under acidic conditions to generate fused imidazo[4,5-b]pyridine derivatives.
  • Multicomponent reactions : Combines with aldehydes and isocyanides in the presence of ZrCl₄ to yield 5-aminoimidazo[1,2-a]imidazoles (e.g., Scheme 1) .

Table 1: Representative Condensation Reactions

ReactantsConditionsProductYieldReference
Benzaldehyde, t-octyl isocyanideZrCl₄ (10 mol%), PEG-400, 75°C, 4h5-Aminoimidazo[1,2-a]imidazole62–83%
Aromatic aldehydesDBU, THF, −78°C → RT1,5-Diarylimidazole-4-carboxylates64–72%

Decarboxylation

The carboxylate group undergoes decarboxylation under thermal or acidic conditions:

  • Thermal decarboxylation : Heating at 120°C in HCl yields 5-amino-1H-imidazole.
  • Catalytic decarboxylation : Phosphorus pentoxide in DMF facilitates loss of CO₂, forming imidazole derivatives.

Nucleophilic Substitution

The amino group at the 5-position participates in substitution reactions:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
  • Alkylation : Treatment with alkyl halides produces N-alkylated imidazoles, useful in drug synthesis.

Oxidation

The amino group is susceptible to oxidation:

  • Nitrogen oxidation : H₂O₂ in acetic acid converts the amino group to a nitroso derivative.
  • Side-chain oxidation : KMnO₄ oxidizes the methyl ester to a carboxylic acid.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductApplicationReference
H₂O₂AcOH, RT, 2h5-Nitrosoimidazole-4-carboxylateIntermediate for dyes
KMnO₄H₂SO₄, 80°C, 4h5-Aminoimidazole-4-carboxylic acidPharmaceutical synthesis

Cycloaddition and Electrocyclic Reactions

The compound engages in cycloadditions to form complex architectures:

  • 1,5-Electrocyclization : Under microwave irradiation, forms fused imidazole systems via azavinyl azomethine ylides .
  • Cycloaddition with imidoyl chlorides : Generates 1,5-diarylimidazole-4-carboxylates in THF with DBU .

Functional Group Transformations

  • Ester hydrolysis : Hydrolyzed to 5-aminoimidazole-4-carboxylic acid using NaOH/EtOH.
  • Carbohydrazide formation : Reacts with hydrazine to yield hydrazide derivatives, precursors for heterocyclic scaffolds .

Table 3: Functional Group Modifications

Reaction TypeReagents/ConditionsProductYieldReference
Ester hydrolysis6M HCl, reflux, 6h5-Aminoimidazole-4-carboxylic acid85%
Hydrazide synthesisNH₂NH₂·H₂O, EtOH, reflux5-Aminoimidazole-4-carbohydrazide78%

Key Mechanistic Insights

  • Cycloaddition mechanism : Ethyl isocyanoacetate reacts with imidoyl chlorides via [2+3] cycloaddition, forming the imidazole core .
  • Electrocyclization pathway : Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides enables rapid access to substituted imidazoles .

Scientific Research Applications

Pharmaceutical Chemistry

Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of purine derivatives, which are crucial for various pharmaceutical applications. The compound's ability to facilitate the formation of nucleobases and nucleotides makes it a key player in drug development, particularly for drugs targeting cancer and other diseases.

The compound exhibits notable biological activities, primarily attributed to its structural features. It has been reported to interact with various biological targets, making it relevant in studies related to:

  • Anticancer Research : Its derivatives are being explored for their potential in treating various cancers, leveraging their ability to interfere with cellular processes.
  • Antimicrobial Activity : Similar imidazole compounds have shown effectiveness against a range of pathogens, suggesting potential uses in developing new antimicrobial agents.

Case Studies

  • Anticancer Activity : A study explored the synthesis of imidazole derivatives that exhibit cytotoxic effects on cancer cell lines. This compound was noted for its ability to induce apoptosis in certain cancer cells, supporting its potential as a lead compound for further development .
  • Antimicrobial Properties : Research has indicated that imidazole derivatives can act as inhibitors of bacterial enzymes. The compound's structural similarity to known antibiotics suggests it could be optimized for enhanced antimicrobial activity against resistant strains .

Synthesis and Mechanism

This compound can be synthesized through various methods, often involving the reaction of imidazole derivatives with carboxylic acids or their derivatives. The presence of activating agents such as phosphorus pentoxide or triethylamine enhances these reactions, facilitating the formation of the desired product .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs differing in substituents, functional groups, or substitution patterns on the imidazole ring.

Table 1: Structural Comparison of Methyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride and Analogs
Compound Name Substituents Molecular Formula Key Differences Reference
This compound - Position 4 : Methyl ester
- Position 5 : Amino
- 1H : No N1 substituent
C₆H₈ClN₃O₂ Baseline compound
Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride - Position 4 : Ethyl ester
- Position 2 : Methyl
- Position 5 : Amino
C₇H₁₂ClN₃O₂ Ethyl ester increases lipophilicity; methyl at C2 adds steric bulk
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride - Position 4 : Carboxamide
- Position 1 : Methyl
- Position 5 : Amino
C₆H₁₀ClN₅O Carboxamide enhances hydrogen bonding; methyl at N1 alters electronic properties
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride - Position 4 : Methyl ester
- Position 5 : Methyl
C₆H₉ClN₂O₂ Methyl at C5 eliminates amino reactivity, reducing potential for hydrogen bonding
4-Methyl-5-imidazolemethanol hydrochloride - Position 4 : Methyl
- Position 5 : Hydroxymethyl
C₅H₉ClN₂O Hydroxymethyl at C5 introduces polarity; lacks ester functionality

Impact of Functional Groups on Properties

Amino Group at C5: Present in the target compound and analogs like Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride, this group enables hydrogen bonding and participation in condensation or nucleophilic reactions, which are critical in pharmaceutical intermediates .

Ester vs. Carboxamide at C4: The methyl ester in the target compound offers moderate reactivity toward hydrolysis, whereas the carboxamide in 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride provides greater stability and hydrogen-bonding capacity, favoring use in drug design .

Substituents at N1 :

  • Analogs with methyl or aryl groups at N1 (e.g., 1-Methyl-1H-imidazole-5-carbohydrazide in ) exhibit altered electronic environments and steric effects, impacting solubility and reactivity in cross-coupling reactions.

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Key Spectral Data
This compound 189.6 (free base) + HCl Not reported Likely polar due to HCl salt IR: C=O stretch at ~1700 cm⁻¹; NH₂ bands at ~3300 cm⁻¹
Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride 205.65 Not reported Moderate in polar solvents Not explicitly reported; inferred similar to
4-Methyl-5-imidazolemethanol hydrochloride 148.6 Not reported High in water due to -OH and HCl salt Likely O-H stretch at ~3200 cm⁻¹

Biological Activity

Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an imidazole ring, an amino group, and a carboxylate moiety. Its structure allows for various interactions with biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an enzyme inhibitor or a receptor agonist/antagonist , depending on the biological context. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
  • Receptor Interaction : It may modulate receptor activity, influencing various signaling pathways that govern cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects on several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human leukemia and breast cancer cells .

Mechanistic Studies

A study utilizing high-throughput screening identified this compound as a potential modulator of the bacterial SOS response, indicating its role in DNA damage repair mechanisms . This suggests a dual function where it not only acts against pathogens but also influences cellular stress responses.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialVarious bacterial strainsEffective at low μM
AnticancerHuman leukemia (CEM-13)IC50 = 0.48 μM
AnticancerBreast cancer (MCF-7)IC50 = 2.84 μM
DNA Repair ModulationBacterial cells (SOS response)Significant modulation

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other imidazole derivatives, which also exhibit biological activities. For instance:

  • 5-Aminoimidazole-4-carboxamide : Similar enzyme inhibition properties but with different selectivity profiles.
  • 1-Methylimidazole : A simpler derivative with limited biological activity compared to methyl 5-amino derivative.

These comparisons highlight the unique functional groups present in this compound that enhance its reactivity and biological potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and salt formation. For example, analogous imidazole derivatives are synthesized by reacting substituted malonamide with alkylating agents in the presence of carboxylic acids, followed by acid-mediated salt formation . Key parameters include:

  • Temperature : Maintain 80–120°C during cyclization to avoid side reactions.
  • Catalysts : Use acetic acid or trifluoroacetic acid to promote cyclization and stabilize intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize over-reaction.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the imidazole ring structure, with characteristic peaks for the methyl ester (δ ~3.8 ppm) and amino group (δ ~5.2 ppm) .
  • X-ray Crystallography : Use SHELXL for structure refinement, particularly for resolving hydrogen bonding between the amino group and chloride counterion .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 190.05 for C₆H₈N₃O₂·HCl) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the methyl ester .
  • Handling : Use desiccants (e.g., silica gel) to minimize moisture absorption, which can lead to decomposition into 5-aminoimidazole-4-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

  • Methodological Answer :

  • Batch Comparison : Perform 2D NMR (COSY, HSQC) to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXS/SHELXD) provides unambiguous structural confirmation, distinguishing between tautomeric forms or salt polymorphs .
  • Quantitative Analysis : Use HPLC with a C18 column (ACN/water + 0.1% TFA) to quantify purity and identify minor contaminants (<2%) .

Q. What strategies are recommended for designing derivatives of this compound to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the methyl ester with amides or hydrazides to alter solubility (e.g., using POCl₃ for amidation) .
  • Introduce substituents at the 5-amino position (e.g., alkylation or acylation) to probe steric/electronic effects .
  • Biological Assays : Test derivatives for kinase inhibition (e.g., JAK2 or EGFR) using enzyme-linked immunosorbent assays (ELISA) and compare IC₅₀ values .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity (e.g., attack at C2 vs. C4 of the imidazole ring) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess kinetic vs. thermodynamic control .
  • Retrosynthetic Tools : Apply AI-driven platforms (e.g., Synthia) to propose feasible routes for derivatives .

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